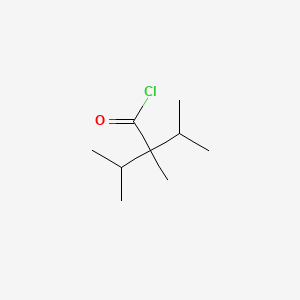
2,3-Dimethyl-2-isopropylbutyryl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-2-isopropylbutyryl chloride is a useful research compound. Its molecular formula is C9H17ClO and its molecular weight is 176.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Cooling Agents
One of the most notable applications of 2,3-Dimethyl-2-isopropylbutyryl chloride is its use as a precursor in the synthesis of cooling agents such as N-2,3-trimethyl-2-isopropylbutanamide (WS-23). This compound is widely used in the food and cosmetic industries for its cooling sensation without the irritative effects associated with menthol. The synthesis involves converting 2,3-dimethyl-2-isopropylbutyric acid into its corresponding amide by reacting it with methylamine .
Key Properties of Cooling Agents:
- Non-Irritating: Provides a cooling effect similar to menthol without irritation.
- Long-lasting: The cooling sensation produced by these agents tends to last longer than traditional menthol-based products.
- Versatile Use: Applicable in food flavoring, personal care products, and pharmaceuticals.
Research Applications
In scientific research, this compound serves as an important building block for synthesizing various organic compounds. Its derivatives can be utilized in:
- Organic Synthesis: As a reagent in various chemical reactions to form more complex molecules.
- Pharmaceutical Development: Investigated for potential applications in drug formulations where specific cooling or flavoring effects are desired.
Case Studies
-
Synthesis of Cooling Agents:
A study demonstrated the efficient synthesis of WS-23 from this compound. The method showed a high yield (approximately 87%) with minimal waste production, adhering to green chemistry principles . -
Flavoring Agents:
Research highlighted the effectiveness of cooling agents derived from this compound in food products. These agents enhanced flavor profiles without compromising safety or causing irritation to consumers .
Eigenschaften
CAS-Nummer |
51115-81-2 |
|---|---|
Molekularformel |
C9H17ClO |
Molekulargewicht |
176.68 g/mol |
IUPAC-Name |
2,3-dimethyl-2-propan-2-ylbutanoyl chloride |
InChI |
InChI=1S/C9H17ClO/c1-6(2)9(5,7(3)4)8(10)11/h6-7H,1-5H3 |
InChI-Schlüssel |
WMEBPQLEDFWBRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C(C)C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















